molecular formula C16H13N5O4 B5710232 N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide

N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide

Cat. No. B5710232
M. Wt: 339.31 g/mol
InChI Key: RVSBOBULCNIGPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide, also known as BB-94, is a synthetic compound that belongs to the family of matrix metalloproteinase (MMP) inhibitors. MMPs are enzymes that play a crucial role in the breakdown of extracellular matrix (ECM) proteins, which are essential for normal tissue remodeling and repair. However, excessive MMP activity is associated with various pathological conditions, such as cancer, arthritis, and cardiovascular diseases. Therefore, MMP inhibitors, including BB-94, have been developed as potential therapeutic agents to target MMP-mediated diseases.

Mechanism of Action

N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide acts as a reversible inhibitor of MMPs by binding to the active site of the enzyme and blocking its activity. MMPs are zinc-dependent enzymes that require a zinc ion at the active site for catalysis. This compound contains a zinc-binding group that chelates the zinc ion, thereby preventing the enzyme from functioning. Additionally, this compound has been shown to inhibit other metalloproteinases, such as ADAMs (a disintegrin and metalloproteinase) and ADAMTSs (a disintegrin and metalloproteinase with thrombospondin motifs), which are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In cancer, this compound has been shown to inhibit tumor growth and metastasis by reducing MMP-mediated ECM degradation and angiogenesis. In arthritis, this compound has been shown to reduce joint destruction and inflammation by inhibiting MMP-mediated cartilage and bone degradation. In cardiovascular diseases, this compound has been shown to reduce the progression of atherosclerosis and prevent aneurysm formation by inhibiting MMP-mediated ECM degradation and vascular smooth muscle cell apoptosis.

Advantages and Limitations for Lab Experiments

N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of MMPs, which allows for the specific targeting of MMP-mediated processes. Additionally, this compound has been extensively studied in preclinical models, which provides a wealth of data on its pharmacokinetics, pharmacodynamics, and safety. However, one limitation is that this compound has poor solubility in aqueous solutions, which can limit its use in certain experimental settings. Additionally, this compound has been shown to have off-target effects on other metalloproteinases, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the development and application of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide. One direction is the optimization of the compound's pharmacokinetic and pharmacodynamic properties, such as solubility, bioavailability, and selectivity. Another direction is the identification of new MMP inhibitors with improved potency and selectivity, which can lead to the development of more effective therapeutic agents. Additionally, the application of MMP inhibitors in combination with other therapeutic agents, such as chemotherapy or immunotherapy, may enhance their efficacy and reduce side effects. Finally, the development of new experimental models and techniques, such as MMP-specific imaging agents, may provide new insights into the role of MMPs in disease and facilitate the development of personalized medicine approaches.

Synthesis Methods

N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide can be synthesized through a multi-step process, starting from commercially available 2-methyl-3-nitrobenzoic acid. The first step involves the conversion of the carboxylic acid group to an acid chloride, which is then reacted with 2-aminobenzoxazole to form the corresponding amide. The final step involves the condensation of the amide with formaldehyde and ammonium acetate to yield this compound.

Scientific Research Applications

N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and cardiovascular diseases. In cancer, MMPs are involved in tumor invasion and metastasis, and MMP inhibitors such as this compound have been shown to inhibit tumor growth and metastasis in preclinical models. In arthritis, MMPs contribute to joint destruction and inflammation, and MMP inhibitors have been investigated as potential disease-modifying agents. In cardiovascular diseases, MMPs are involved in the degradation of ECM proteins in the arterial wall, leading to the development of atherosclerosis and aneurysm. MMP inhibitors have been shown to reduce the progression of atherosclerosis and prevent aneurysm formation in animal models.

properties

IUPAC Name

N-[(E)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O4/c1-9-10(5-4-7-12(9)21(23)24)14(22)19-15(17)20-16-18-11-6-2-3-8-13(11)25-16/h2-8H,1H3,(H3,17,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSBOBULCNIGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(=NC2=NC3=CC=CC=C3O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N/C(=N/C2=NC3=CC=CC=C3O2)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.